molecular formula C9H15NO2 B8643845 2-Cyano-2-propylpentanoic acid CAS No. 66546-91-6

2-Cyano-2-propylpentanoic acid

Cat. No.: B8643845
CAS No.: 66546-91-6
M. Wt: 169.22 g/mol
InChI Key: UZRGQIZTJOPZGE-UHFFFAOYSA-N
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Description

Structural Characterization and Position within Carboxylic Acid Chemistry

2-Cyano-2-propylpentanoic acid, also known as di-n-propyl cyanacetic acid, is a disubstituted derivative of cyanoacetic acid. prepchem.comgoogle.com Its structure is characterized by a central quaternary carbon atom bonded to a carboxyl group (-COOH), a cyano (nitrile) group (-C≡N), and two n-propyl groups (-CH₂CH₂CH₃). This unique arrangement of functional groups on a single carbon atom imparts specific chemical properties and reactivity to the molecule.

The presence of both an electron-withdrawing cyano group and a carboxyl group on the same carbon atom significantly influences its acidity and reactivity compared to simple alkanoic acids. The molecule's systematic IUPAC name is this compound.

Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 66546-91-6
Molecular Formula C₉H₁₅NO₂
Canonical SMILES CCCC(CCC)(C#N)C(=O)O

Relevance as a Synthetic Intermediate and Precursor

The primary significance of this compound in organic synthesis lies in its role as a key intermediate. google.com It is particularly notable in the synthesis of other valuable organic compounds. For instance, it serves as a precursor in the preparation of di-n-propyl acetonitrile. google.com This transformation is typically achieved through decarboxylation, where heating the acid leads to the loss of carbon dioxide. google.comgoogle.com

The synthesis of this compound itself can be accomplished through the alkylation of a cyanoacetic acid ester. google.comgoogle.com This process generally involves reacting the ester with an n-propyl halide, such as n-propyl bromide or iodide, in the presence of a base. google.comgoogle.com The resulting di-n-propyl cyanacetic ester is then saponified to yield the corresponding carboxylate salt, which upon acidification, gives this compound. google.comgoogle.com

Furthermore, the methyl ester of this acid, methyl 2-cyano-2-propylpentanoate, is also a recognized chemical compound used in research and industrial production. americanchemicalsuppliers.comchemicalbook.comguidechem.com

Contextualization within Cyano-Functionalized Carboxylic Acids

This compound is a member of the broader class of α-cyano carboxylic acids. The cyano group is a versatile functional group in organic synthesis. chemrevlett.com It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, making cyano-containing compounds valuable synthetic building blocks. chemrevlett.comnih.gov

The decarboxylative functionalization of carboxylic acids, including cyanation, has become a significant strategy for forming carbon-carbon and carbon-heteroatom bonds. chemrevlett.comchemrevlett.com These reactions are often advantageous because carboxylic acids are readily available and the primary byproduct, carbon dioxide, is easily removed. chemrevlett.com While specific modern catalytic methods like photoredox catalysis have been developed for decarboxylative cyanation of various carboxylic acids, the traditional synthetic routes involving this compound highlight its established role as an intermediate. rsc.org The presence of the cyano group can also be exploited in more complex transformations, such as in domino reactions to form heterocyclic structures like 4-cyano-3(2H)-furanones from related acetylenic γ-hydroxy nitriles and carboxylic acids. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66546-91-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-cyano-2-propylpentanoic acid

InChI

InChI=1S/C9H15NO2/c1-3-5-9(7-10,6-4-2)8(11)12/h3-6H2,1-2H3,(H,11,12)

InChI Key

UZRGQIZTJOPZGE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C#N)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyano 2 Propylpentanoic Acid and Analogues

Strategic Approaches via Malonic Ester Chemistry

The malonic ester synthesis and its analogues represent a cornerstone in the formation of substituted carboxylic acids. This strategy is particularly well-suited for creating quaternary carbon centers, such as the one present in 2-cyano-2-propylpentanoic acid. The synthesis begins with a cyanoacetic ester, which features a highly acidic α-hydrogen, facilitating sequential alkylation reactions.

Dialkylation of Cyanoacetic Esters

The initial and crucial step in this synthetic sequence is the dialkylation of a cyanoacetic ester. The α-carbon of the cyanoacetic ester is positioned between two electron-withdrawing groups (a nitrile and an ester), rendering the α-protons acidic and easily removable by a moderately strong base.

The process begins with the deprotonation of the cyanoacetic ester, typically ethyl cyanoacetate (B8463686), to form a stabilized carbanion. This nucleophilic carbanion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide, such as a propyl halide. mdpi.com This sequence is repeated a second time to introduce the second propyl group, leading to the formation of a dialkylated cyanoacetic ester. mdpi.comorganic-chemistry.org A conventional approach involves using a strong base like sodium ethoxide. d-nb.info However, modern variations employ milder conditions.

A notable method involves the use of potassium carbonate as the base in conjunction with a phase-transfer catalyst. google.com This system facilitates the reaction between the aqueous base and the organic substrate. The catalyst, often a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) or carbonate ion into the organic phase to enable deprotonation and subsequent alkylation. This approach can lead to high yields of the dialkylated product, ethyl 2-cyano-2-propylpentanoate. google.com

Table 1: Reagents and Conditions for Dialkylation of Ethyl Cyanoacetate

Role Reagent/Condition Example Reference
Starting MaterialCyanoacetic EsterEthyl Cyanoacetate google.com
Alkylating AgentAlkyl Halide1-Chloropropane or Propyl Bromide d-nb.infogoogle.com
BaseInorganic or AlkoxidePotassium Carbonate or Sodium Ethoxide d-nb.infogoogle.com
CatalystPhase-Transfer CatalystQuaternary Ammonium Halide (e.g., R₄NX) google.com
Co-catalystAlkali Metal HalidePotassium Iodide (KX) google.com
SolventAprotic SolventDMF, DMSO, Acetonitrile, etc. google.com

Hydrolysis and Decarboxylation Pathways

Following the successful dialkylation, the resulting ester, ethyl 2-cyano-2-propylpentanoate, undergoes hydrolysis to yield the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgmnstate.edu

Basic hydrolysis, or saponification, is commonly employed. The ester is treated with a strong base, such as potassium hydroxide or sodium hydroxide, typically in an aqueous or mixed aqueous-alcoholic solvent. d-nb.infogoogle.com This process cleaves the ester linkage to form the corresponding carboxylate salt. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate to furnish the final product, this compound. d-nb.infolibretexts.org

It is important to note that α-cyano carboxylic acids are intermediates that can undergo decarboxylation upon heating. organic-chemistry.org The presence of the α-cyano group facilitates the loss of carbon dioxide, leading to the formation of a nitrile. In this specific case, heating this compound would yield dipropylacetonitrile. This subsequent reaction is a key step in the synthesis of the related compound, 2-propylpentanoic acid (valproic acid), where both the ester and nitrile groups are hydrolyzed and decarboxylation occurs. d-nb.info Therefore, controlling the reaction conditions, particularly temperature, during the hydrolysis and workup is crucial to isolate the desired this compound.

Synthetic Routes Involving Cyanohydrin Intermediates

An alternative strategy for the synthesis of α-substituted carboxylic acids involves the use of cyanohydrin intermediates. Cyanohydrins are formed by the addition of a cyanide nucleophile to a carbonyl compound (an aldehyde or ketone). researchgate.net These versatile intermediates can be further transformed into a range of functional groups, including α-hydroxy acids and, through further manipulation, other substituted carboxylic acids.

For the synthesis of an α,α-disubstituted acid like this compound, a hypothetical route could begin with a ketone. The general pathway involves:

Formation of a Cyanohydrin: A ketone is treated with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), often with a catalyst, to form a cyanohydrin. organic-chemistry.org

Modification and Elaboration: The hydroxyl group of the cyanohydrin would then need to be converted into a different leaving group or undergo further reactions to introduce the necessary substituents.

While the cyanohydrin route is a powerful tool in organic synthesis for creating α-functionalized acids, the malonic ester pathway is more direct and commonly cited for structures like this compound. researchgate.net The development of catalytic, asymmetric cyanohydrin synthesis has been a major focus, providing access to chiral building blocks for pharmaceuticals and natural products. d-nb.inforesearchgate.net

Novel Synthetic Approaches and Catalytic Methods

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods. These include the use of transition-metal catalysts and protocols that minimize waste and avoid harsh reagents.

Transition-Metal Catalyzed Transformations

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not yet a standard industrial method for producing this compound, several catalytic strategies could be envisioned for its synthesis or the synthesis of its analogues.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. Methodologies have been developed for the α-arylation of cyanoacetate derivatives, which could potentially be adapted for alkylation. chemrevlett.com

Decarboxylative Cyanation: A modern approach involves the decarboxylative cyanation of carboxylic acids, where a carboxyl group is replaced by a nitrile. chemrevlett.comnih.gov These reactions can be mediated by various metals, including palladium and copper, or through photoredox catalysis. chemrevlett.comnih.gov This strategy allows for the conversion of readily available carboxylic acids into valuable nitriles under relatively neutral conditions.

These catalytic methods offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional methods that rely on strong bases. mdpi.com

Environmentally Benign Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several modifications to the classical malonic ester route align with these principles.

Use of Milder Bases: Replacing strong, stoichiometric bases like sodium ethoxide with catalytic systems or weaker inorganic bases like potassium carbonate reduces waste and hazards. google.com

Phase-Transfer Catalysis (PTC): As mentioned previously, the use of phase-transfer catalysts allows reactions to proceed in biphasic systems, often reducing the need for anhydrous organic solvents and enabling the use of more environmentally friendly bases. google.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a cutting-edge, green approach. It allows for the generation of radical intermediates under exceptionally mild conditions at room temperature. nih.gov A photoredox-mediated decarboxylative cyanation, for instance, avoids the high temperatures or harsh reagents required in some classical nitrile syntheses. nih.gov

These modern protocols focus on improving atom economy, reducing energy consumption, and using less toxic reagents, paving the way for more sustainable chemical manufacturing.

Mechanistic Investigations of Key Synthetic Steps

The multi-step synthesis of this compound proceeds through several well-defined reactive intermediates. The elucidation of these transient species is fundamental to understanding the reaction pathway.

Alkylation Intermediates: The first stage of the synthesis involves the dialkylation of a cyanoacetate ester, such as ethyl cyanoacetate, with a propyl halide. This process is facilitated by a base and occurs in two successive steps, each involving a key carbanion intermediate.

Formation of the Cyanoacetate Carbanion: A moderately strong base (e.g., sodium ethoxide or potassium carbonate) abstracts a proton from the α-carbon, which is acidic due to the electron-withdrawing effects of the adjacent nitrile (-CN) and ester (-COOR) groups. This results in the formation of a resonance-stabilized carbanion, also known as an enolate. This enolate is the key nucleophilic intermediate in the alkylation step.

Mono-alkylation and Second Deprotonation: The cyanoacetate carbanion attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane) in a nucleophilic substitution reaction (typically SN2), forming the mono-alkylated product, ethyl 2-cyanopentanoate. The remaining proton on the α-carbon is still acidic, allowing a second deprotonation by the base to form a new carbanion intermediate. This second carbanion is subsequently attacked by another molecule of the propyl halide to yield the dialkylated product, ethyl 2-cyano-2-propylpentanoate.

Hydrolysis Intermediates: The final stage is the hydrolysis of the dialkylated intermediate to form this compound. This step can be catalyzed by either acid or base.

Amide Intermediate: The hydrolysis of the nitrile group proceeds through an amide intermediate. organicchemistrytutor.comchemistrysteps.com Under either acidic or basic conditions, water adds across the carbon-nitrogen triple bond. organicchemistrytutor.comchemguide.co.uk In acidic conditions, the nitrile nitrogen is first protonated, making the carbon more electrophilic for water to attack. organicchemistrytutor.com In basic conditions, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com Tautomerization of the initial adduct leads to the formation of 2-cyano-2-propylpentanamide. While this amide can sometimes be isolated under mild conditions, vigorous heating is typically employed to drive the reaction forward. organicchemistrytutor.com

Carboxylate Formation: The amide intermediate is then hydrolyzed further to the final carboxylic acid (in acidic conditions) or its carboxylate salt (in basic conditions). chemistrysteps.comchemguide.co.uk Simultaneously, the ester group is hydrolyzed to a carboxylic acid or carboxylate. The final product, this compound, is obtained after an acidic workup if the reaction is performed under basic conditions.

Kinetics of Alkylation: The rate of the C-alkylation of ethyl cyanoacetate is dependent on several factors, including the strength and concentration of the base, the nature of the solvent, the reactivity of the alkylating agent, and the temperature. Phase-transfer catalysis (PTC) is often employed to accelerate reactions in heterogeneous solid-liquid or liquid-liquid systems by facilitating the transfer of the anionic intermediate to the organic phase where the alkylating agent resides. mdpi.comresearchgate.netresearchgate.net

The reaction rate is influenced by variables that can be systematically optimized. For instance, studies on related alkylations of active methylene (B1212753) compounds show a strong dependence on the choice of base and reaction temperature.

Table 1: Influence of Reaction Parameters on the Alkylation of Ethyl Cyanoacetate with Benzyl Chloride (Data derived from related studies on active methylene compounds)

EntryBaseTemperature (°C)Time (h)Conversion (%)Notes
1K₂CO₃120282Optimal conditions for mono-alkylation.
2K₂CO₃140281Higher temperature did not improve conversion.
3Cs₂CO₃120273Cesium carbonate was found to be less effective than potassium carbonate in this system.
4K₂CO₃1202DecreasedThe presence of a phase-transfer catalyst in this specific microwave-assisted system decreased conversion and increased byproduct formation.

This interactive table summarizes findings from studies on the alkylation of ethyl cyanoacetate, demonstrating the sensitivity of the reaction kinetics and outcome to specific conditions. The data is illustrative of general principles applicable to the synthesis of this compound analogues. mdpi.com

Kinetics of Hydrolysis: The hydrolysis of the dually substituted cyano-ester is generally the rate-limiting part of the synthesis. The reaction of nitriles with water is exceptionally slow and requires heating with a strong acid or base to proceed at a practical rate. chemguide.co.uk The low solubility of organic nitriles in aqueous media can also be a rate-limiting factor, necessitating the use of co-solvents or vigorous refluxing. thieme-connect.de The hydrolysis of the amide intermediate to the carboxylic acid is typically slower than the initial hydration of the nitrile to the amide. Harsher conditions, such as higher temperatures and prolonged reaction times, are required to ensure complete conversion to the final carboxylic acid product. organicchemistrytutor.com

Chemical Reactivity and Transformation Studies of 2 Cyano 2 Propylpentanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of various derivatives such as esters, amides, and anhydrides.

Esterification Reactions (e.g., Methyl and Ethyl Esters)

Esterification of 2-Cyano-2-propylpentanoic acid is a common transformation, typically achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.

The resulting products, Methyl 2-cyano-2-propylpentanoate and Ethyl 2-cyano-2-propylpentanoate, are valuable intermediates in organic synthesis.

Table 1: Properties of this compound Esters

Compound NameCAS NumberMolecular FormulaBoiling Point
Methyl 2-cyano-2-propylpentanoate66546-92-7C10H17NO2225°C
Ethyl 2-cyano-2-propylpentanoate55733-47-6C11H19NO2Not specified

Amidation and Anhydride Formation

Amidation: The carboxylic acid functionality can be converted into an amide by reaction with an amine. A common laboratory method involves a two-step process to increase reactivity. First, the carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with an amine (e.g., methylamine) to form the corresponding amide. For instance, reaction with methylamine (B109427) yields 2-cyano-N-methyl-2-propylpentanamide. lookchem.com Direct amidation by heating the carboxylic acid with an amine is also possible but often requires harsh conditions and is less efficient.

Anhydride Formation: Acid anhydrides can be synthesized from this compound, typically through one of two primary routes. youtube.com The first method involves the dehydration of two molecules of the carboxylic acid, often requiring high temperatures and a strong dehydrating agent. A more controlled and common method involves the reaction of the carboxylate salt (formed by deprotonating the carboxylic acid with a non-nucleophilic base) with a reactive acyl derivative, such as an acyl chloride. youtube.comyoutube.com For example, sodium 2-cyano-2-propylpentanoate would react with 2-cyano-2-propylpentanoyl chloride to yield the symmetric anhydride, 2-cyano-2-propylpentanoic anhydride. This method is particularly useful for creating mixed anhydrides by using a different acyl chloride. youtube.com

Transformations of the Nitrile Functionality

The cyano group (-C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic additions to yield a variety of products.

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. libretexts.orglibretexts.org This reaction proceeds in two stages, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Water acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming a primary amide (2-propylpentanamide-2-carboxylic acid). With continued heating, this amide intermediate is hydrolyzed further to yield the dicarboxylic acid derivative, 2,2-dipropylmalonic acid, and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: When heated with a strong aqueous base like sodium hydroxide (B78521) (NaOH), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com This process also forms the primary amide intermediate. Subsequent hydrolysis of the amide under basic conditions yields the salt of the dicarboxylic acid (e.g., sodium 2,2-dipropylmalonate) and ammonia (B1221849) gas. libretexts.org Acidification of the reaction mixture in a separate workup step is required to obtain the neutral 2,2-dipropylmalonic acid. libretexts.org

By carefully controlling reaction conditions, it is often possible to isolate the intermediate carboxamide.

Reduction to Primary Amines

The nitrile functionality can be reduced to a primary amine (-(CH₂)NH₂). The choice of reducing agent is critical to avoid the simultaneous reduction of the carboxylic acid group.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both nitriles and carboxylic acids and would therefore yield an amino alcohol. libretexts.org To achieve selective reduction of the nitrile group, catalytic hydrogenation is a preferred method. Using hydrogen gas (H₂) with a Raney Nickel or platinum catalyst can effectively reduce the nitrile to a primary amine while leaving the carboxylic acid group intact. researchgate.net This selective transformation yields (2-aminomethyl-2-propyl)pentanoic acid.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX). libretexts.org However, a significant challenge in reacting this compound with a Grignard reagent is the presence of the acidic proton on the carboxylic acid group. Grignard reagents are extremely strong bases and will preferentially react in an acid-base reaction, deprotonating the carboxylic acid and consuming the reagent. libretexts.org

To achieve nucleophilic addition at the nitrile, this side reaction must be accounted for. One strategy is to use at least two equivalents of the Grignard reagent: the first equivalent deprotonates the carboxylic acid, and the second attacks the nitrile carbon. This addition breaks the pi bonds of the nitrile, forming an intermediate imine anion. Subsequent acidic workup protonates the imine to form an imine, which is then readily hydrolyzed to a ketone. libretexts.org For example, reacting this compound with excess methylmagnesium bromide, followed by an aqueous acid workup, would yield 2-acetyl-2-propylpentanoic acid.

Reactivity at the Alpha-Carbon Center

The alpha-carbon of this compound is a focal point for a variety of chemical transformations due to the activating effects of the adjacent cyano and carboxyl groups. These groups increase the acidity of the alpha-hydrogen, facilitating its removal and the subsequent formation of a stabilized carbanion.

The presence of both a nitrile and a carboxylic acid group on the alpha-carbon makes the alpha-proton (if present) exceptionally acidic. However, in this compound, the alpha-carbon is tertiary and lacks a hydrogen atom. Therefore, direct deprotonation at the alpha-carbon is not possible.

Alkylation reactions, which typically proceed via an enolate or a similar carbanionic intermediate, would necessitate a different synthetic approach for this compound. For instance, the synthesis of this compound itself can be envisioned through the alkylation of a simpler cyanoacetate (B8463686) precursor. This process would involve the sequential addition of propyl groups to the alpha-carbon of a compound like ethyl cyanoacetate, followed by hydrolysis of the ester.

Table 1: General Scheme for Synthesis via Alkylation of a Cyanoacetate Precursor

StepReactantsReagentsProduct
1Ethyl Cyanoacetate + Propyl halideStrong Base (e.g., NaH, LDA)Ethyl 2-cyano-2-propylpentanoate
2Ethyl 2-cyano-2-propylpentanoateAcid or Base HydrolysisThis compound

This synthetic route highlights the importance of deprotonation and alkylation in building the carbon skeleton of α-cyano carboxylic acids. The stability of the intermediate carbanion, resonance-stabilized by both the nitrile and the ester groups, is a key driving force for these reactions. masterorganicchemistry.com

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org These reactions typically involve the nucleophilic attack of a carbanion, such as an enolate, on a carbonyl compound. sketchy.com While this compound itself cannot form an enolate at the alpha-carbon due to the absence of an alpha-hydrogen, its derivatives, particularly the corresponding ester, can participate in condensation reactions.

For example, the ester derivative, ethyl 2-cyano-2-propylpentanoate, can be deprotonated at the carbon adjacent to the cyano and ester groups to form a stabilized carbanion. This nucleophile can then react with aldehydes or ketones in an aldol-type condensation. Subsequent dehydration of the aldol (B89426) adduct can lead to the formation of α,β-unsaturated compounds. libretexts.org

Another important class of condensation reactions involves the nitrile group itself. The Pinner reaction, for instance, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can be further hydrolyzed to an ester. wikipedia.org

Table 2: Potential Condensation Reactions of this compound Derivatives

Reaction TypeReactantsReagents/ConditionsProduct Type
Aldol-type CondensationEthyl 2-cyano-2-propylpentanoate + Aldehyde/KetoneBase (e.g., NaOEt)β-hydroxy-α-cyano ester
Knoevenagel CondensationMalonic acid derivative (related synthesis) + Aldehyde/KetoneBase (e.g., piperidine)α,β-unsaturated acid
Pinner ReactionThis compound + AlcoholDry HClImino ester hydrochloride

These reactions underscore the synthetic versatility of the functional groups present in this compound and its derivatives.

Stereochemical Aspects of Chemical Transformations

The alpha-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Any chemical transformation involving this center, or that creates this center, must consider the stereochemical outcome.

The synthesis of this compound via the alkylation of a cyanoacetic ester with two different alkyl groups (in this case, two propyl groups are added sequentially) would result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where a single enantiomer is required.

Chiral resolution can be achieved by various methods, including the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org For example, reacting the racemic carboxylic acid with a chiral amine, such as (1R,2S)-(-)-norephedrine, can lead to the formation of two diastereomeric salts with different solubilities, allowing for their separation by crystallization. doi.org Once separated, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid.

Table 3: Example of Chiral Resolution via Diastereomeric Salt Formation

StepProcessReagents/SolventsOutcome
1Salt FormationRacemic this compound + Chiral AmineMixture of Diastereomeric Salts
2Fractional CrystallizationSuitable Solvent SystemSeparation of less soluble diastereomer
3AcidificationStrong Acid (e.g., HCl)Isolation of the pure enantiomer

Furthermore, stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved by using chiral auxiliaries or chiral catalysts during the synthesis. nih.gov For instance, in the alkylation of a cyanoacetate derivative, a chiral auxiliary attached to the ester group could direct the incoming alkyl group to a specific face of the molecule, leading to an excess of one enantiomer.

The stereochemical integrity of the alpha-carbon is an important consideration in any subsequent reactions of this compound. Reactions that proceed through a planar intermediate, such as an enolate, can lead to racemization if the alpha-carbon is the only stereocenter. masterorganicchemistry.com

Synthesis and Characterization of Derivatives and Structural Analogues

Ester Derivatives: Methyl, Ethyl, and tert-Butyl Esters

Esterification of the carboxylic acid group in 2-Cyano-2-propylpentanoic acid is a common strategy to modify its physicochemical properties, such as lipophilicity and metabolic stability. The synthesis of methyl, ethyl, and tert-butyl esters can be achieved through standard esterification procedures.

Methyl, Ethyl, and Propyl Esters

The synthesis of simple alkyl esters like methyl, ethyl, and propyl 2-cyano-2-propylpentanoate typically involves the reaction of the parent carboxylic acid with the corresponding alcohol (methanol, ethanol, or propanol) under acidic catalysis. Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Alternatively, these esters can be prepared by reacting the acid chloride of this compound with the appropriate alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This method is often faster and proceeds under milder conditions.

The existence of these esters is confirmed by their registration in chemical databases.

Methyl 2-cyano-2-propylpentanoate: CAS Number 66546-92-7

Ethyl 2-cyano-2-propylpentanoate: CAS Number 66546-90-5

Propyl 2-cyano-2-propylpentanoate: CAS Number 2689013-42-9

tert-Butyl Ester

The synthesis of the tert-butyl ester requires different approaches due to the steric hindrance of the tert-butyl group. Direct acid-catalyzed esterification with tert-butanol is generally inefficient. A more effective method involves the reaction of this compound with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a cation-exchange resin. Another approach is the reaction of the potassium salt of the carboxylic acid with a tert-butylating agent.

Below is an interactive data table summarizing the common ester derivatives of this compound.

Ester Derivative Molecular Formula Molecular Weight ( g/mol ) General Synthetic Method
Methyl 2-cyano-2-propylpentanoateC₁₀H₁₇NO₂183.25Fischer esterification (Methanol, H₂SO₄) or reaction of the acid chloride with methanol (B129727).
Ethyl 2-cyano-2-propylpentanoateC₁₁H₁₉NO₂197.28Fischer esterification (Ethanol, H₂SO₄) or reaction of the acid chloride with ethanol.
Propyl 2-cyano-2-propylpentanoateC₁₂H₂₁NO₂211.30Fischer esterification (Propanol, H₂SO₄) or reaction of the acid chloride with propanol.
tert-Butyl 2-cyano-2-propylpentanoateC₁₃H₂₃NO₂225.33Reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst or reaction of the carboxylate salt with a tert-butylating agent.

Amide and Other Carboxylic Acid Derivatives

The carboxylic acid moiety of this compound can be converted into a variety of other functional groups, with the synthesis of amides being a prominent example. These derivatives can exhibit different biological activities and chemical properties compared to the parent acid.

The most common method for the synthesis of the primary amide, 2-cyano-2-propylpentanamide, involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with ammonia (B1221849) or an ammonium (B1175870) salt. Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Substituted amides can be prepared by reacting the acid chloride with primary or secondary amines. For instance, the synthesis of N,N-diethyl-2-cyano-2-propylpentanamide would involve the reaction of 2-cyano-2-propylpentanoyl chloride with diethylamine. The synthesis of 2-cyanoacrylamide derivatives from various aldehydes and 2-cyanoacetamide has been reported, suggesting the versatility of the cyanoacetamide scaffold in forming C-C bonds. mdpi.comnih.gov

Modifications of the Alkyl Chains and Spirocyclic Analogues

Modifications of the two propyl chains at the α-position of this compound can lead to a wide array of structural analogues with potentially unique properties. These modifications can include altering the length of the alkyl chains, introducing unsaturation, or incorporating them into a cyclic system to form spirocyclic derivatives.

The synthesis of analogues with different alkyl chains would likely start from the appropriately substituted malonic ester or cyanoacetic ester, followed by alkylation and hydrolysis. For example, to synthesize a derivative with two ethyl groups instead of propyl groups, one would start with diethyl malonate or ethyl cyanoacetate (B8463686) and perform a double alkylation with ethyl bromide.

The construction of spirocyclic analogues, where the two propyl chains are part of a ring system, represents a more complex synthetic challenge. One potential approach involves the use of a cyclic ketone as a starting material. For instance, the synthesis of spiro[cycloalkane-1,2'-pyrrolidine] derivatives has been achieved through asymmetric 1,3-dipolar cycloaddition reactions. researchgate.net A similar strategy could potentially be adapted to create spirocyclic systems incorporating the α,α-disubstituted cyanoacetic acid motif. The synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives has been reported via a multi-component cascade reaction, highlighting the feasibility of constructing complex spirocyclic systems from acyclic precursors. rsc.org

Derivatives with Modified Cyano Group Functionality

The cyano group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, leading to derivatives with significantly altered chemical and biological profiles.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid or an amide. chemistrysteps.com While complete hydrolysis of the cyano group in this compound would lead to a dicarboxylic acid, partial hydrolysis under controlled conditions could yield the corresponding amide.

The cyano group can also be reduced to a primary amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.com The resulting aminomethyl derivative introduces a basic center into the molecule, which can profoundly impact its properties.

Furthermore, the cyano group can participate in cycloaddition reactions. For example, the 1,3-dipolar cycloaddition of azides to nitriles is a well-established method for the synthesis of tetrazoles. This would convert the cyano group into a five-membered aromatic heterocycle.

Spectroscopic and Structural Elucidation of 2 Cyano 2 Propylpentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Cyano-2-propylpentanoic acid in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, a complete picture of the molecule's connectivity can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The symmetry of the two propyl groups simplifies the spectrum. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift, generally above 10 ppm, due to its deshielded nature.

The protons of the two equivalent propyl groups would give rise to three distinct signals:

A triplet for the terminal methyl (CH₃) protons, integrating to 6H.

A complex multiplet (sextet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl groups, integrating to 4H.

A triplet for the methylene (CH₂) protons adjacent to the central quaternary carbon, integrating to 4H.

The exact chemical shifts can be influenced by the solvent used. Based on data from analogous compounds like 2-propylpentanoic acid and 2-methylpropanoic acid, the predicted chemical shifts are summarized in the table below. docbrown.info

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-COOH> 10Broad Singlet1H
-CH₂-C(CN)COOH~2.0 - 2.5Triplet4H
-CH₂-CH₃~1.4 - 1.7Sextet4H
-CH₃~0.9 - 1.1Triplet6H

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are expected:

The carboxyl carbon (-COOH) would appear significantly downfield, typically in the range of 170-185 ppm.

The nitrile carbon (-C≡N) is also deshielded and expected in the 115-125 ppm region.

The central quaternary carbon , bonded to two propyl groups, a cyano group, and a carboxyl group, would have a unique chemical shift. Its signal intensity is often lower than protonated carbons.

The three non-equivalent carbons of the two propyl chains would appear in the upfield alkyl region of the spectrum.

The chemical shifts are influenced by the electronegativity of nearby functional groups; carbons closer to the electron-withdrawing cyano and carboxyl groups will appear further downfield. docbrown.info

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-C OOH170 - 185
-C ≡N115 - 125
-C (CN)COOH45 - 60
-C H₂-C(CN)COOH30 - 40
-C H₂-CH₃18 - 25
-C H₃10 - 15

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, this would show clear cross-peaks connecting the signals of the -CH₃, the adjacent -CH₂-, and the next -CH₂- protons within the propyl chains, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC or HMQC spectrum would show cross-peaks linking the ¹H signal of each methyl and methylene group to its corresponding ¹³C signal, allowing for definitive assignment of the carbon skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to its carboxylic acid and nitrile functionalities.

Key expected absorption bands include:

A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.

A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

A medium-intensity, sharp absorption in the range of 2240-2260 cm⁻¹ for the C≡N (nitrile) stretch. This peak is characteristic and confirms the presence of the cyano group.

Absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the propyl alkyl chains.

Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Broad
NitrileC≡N stretch2240 - 2260Medium, Sharp
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
AlkylC-H stretch2850 - 2960Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. For this compound (molar mass: 169.22 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 169.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for this molecule would likely include:

Loss of the carboxyl group: Cleavage of the bond between the quaternary carbon and the carboxyl group would result in the loss of a •COOH radical (45 Da), leading to a significant fragment ion at m/z 124.

Alpha-cleavage: Fragmentation can occur at the C-C bonds of the propyl chains adjacent to the central carbon. Loss of an ethyl radical (•C₂H₅, 29 Da) would yield a fragment at m/z 140, while loss of a propyl radical (•C₃H₇, 43 Da) would result in a fragment at m/z 126.

McLafferty rearrangement: This rearrangement is possible and would involve the transfer of a gamma-hydrogen from one of the propyl chains to the carbonyl oxygen, followed by cleavage, though other fragmentation pathways might be more dominant.

Analysis of the relative abundances of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. It is well-suited for the analysis of volatile and thermally stable compounds. However, due to the high polarity and low volatility of the carboxylic acid group, direct GC-MS analysis of this compound can be challenging, often resulting in poor peak shape and thermal degradation.

To overcome these issues, derivatization is commonly employed. The carboxylic acid is converted into a less polar, more volatile ester (e.g., a methyl or trimethylsilyl (B98337) (TMS) ester). This process involves reacting the analyte with a suitable derivatizing agent, such as diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), prior to injection. The resulting derivative is more amenable to GC separation and provides a clear mass spectrum, often with a distinct molecular ion peak and predictable fragmentation patterns that allow for confident identification and quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules such as carboxylic acids. For this compound, analysis is typically conducted in negative ion mode, which facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion. This pseudomolecular ion is often the base peak in the spectrum, providing clear confirmation of the molecular weight.

Key fragmentation pathways for the [M-H]⁻ ion of this compound would likely include:

Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da). This would result in the formation of a resonance-stabilized carbanion.

Loss of Propyl Radical: Cleavage of one of the propyl chains from the quaternary carbon as a radical (•C₃H₇, 43 Da).

Loss of Propene: Elimination of a neutral propene molecule (C₃H₆, 42 Da) via a rearrangement process.

Cleavage of the Cyano Group: Loss of the cyanide radical (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da) following rearrangement.

The predicted fragmentation data for the [M-H]⁻ ion of this compound (Molecular Weight: 169.22 g/mol ) is summarized in the table below. This data is inferred from general fragmentation principles of carboxylic acids. rsc.orgresearchgate.netrsc.org

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Neutral Loss Formula of Neutral Loss
[M-H]⁻168.1--
[M-H-CO₂]⁻124.1Carbon DioxideCO₂
[M-H-C₃H₇]⁻125.1Propyl Radical•C₃H₇
[M-H-HCN]⁻141.1Hydrogen CyanideHCN

This is an interactive data table. You can sort and filter the data.

Analysis of the structurally similar compound, valproic acid (2-propylpentanoic acid), in negative ion mode ESI-MS/MS also shows a prominent [M-H]⁻ ion and subsequent fragmentation primarily through the loss of the carboxylic acid group (decarboxylation). researchgate.net This supports the predicted primary fragmentation pathway for this compound.

Advanced Spectroscopic Techniques (e.g., UV-Vis, EPR)

UV-Vis Spectroscopy

The application of UV-Vis spectroscopy for the structural elucidation of simple, non-conjugated aliphatic compounds like this compound is limited. The primary chromophores present in the molecule are the carboxyl group (-COOH) and the nitrile group (-C≡N).

Carboxylic Acid Group: Aliphatic carboxylic acids typically exhibit a weak absorption band corresponding to the n → π* transition of the carbonyl group. This absorption occurs at wavelengths around 200-210 nm. libretexts.org

Nitrile Group: The nitrile functionality also shows a weak absorption band in the far UV region, typically below 200 nm, which is often inaccessible with standard UV-Vis spectrophotometers.

Due to the lack of extended conjugation in the structure of this compound, it is not expected to show significant absorbance in the standard UV-Vis range (220-800 nm). The absorption maximum (λmax) would be anticipated to be in the far UV region, likely around 210 nm or lower. libretexts.org This makes UV-Vis spectroscopy a less informative technique for the routine characterization of this compound compared to NMR or mass spectrometry.

Chromophore Type of Transition Predicted λmax (nm) Molar Absorptivity (ε)
Carboxyl (-COOH)n → π~210Low
Nitrile (-C≡N)n → σ< 200Low

This is an interactive data table based on typical values for these functional groups. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule (i.e., it has no unpaired electrons), it is inherently EPR-silent and cannot be directly studied by this technique.

However, EPR spectroscopy can be a powerful tool for studying derivatives of this compound that have been functionalized with a stable radical, commonly known as a spin label. A common strategy involves converting the carboxylic acid functionality into an amide that is linked to a nitroxide radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or a pyrrolidine-based nitroxide (PROXYL). nih.govst-andrews.ac.uk

For instance, the carboxylic acid could be activated and then reacted with an amino-functionalized nitroxide (e.g., 4-amino-TEMPO) to form a stable, paramagnetic amide derivative. This spin-labeled derivative would be EPR-active.

The resulting EPR spectrum would provide detailed information about the local environment and dynamics of the nitroxide spin label. Key parameters that can be extracted from an EPR spectrum include:

g-factor: Provides information about the electronic environment of the unpaired electron.

Hyperfine Coupling Constants (A): The interaction of the unpaired electron with nearby magnetic nuclei (most commonly ¹⁴N) provides insight into the electronic structure and the polarity of the spin label's environment. The ¹⁴N hyperfine coupling (A_N) for a nitroxide radical typically results in a three-line spectrum. nih.gov

Linewidth and Shape: The shape and width of the spectral lines are highly sensitive to the rotational motion of the spin label. This can be used to probe the mobility of the molecule to which the label is attached.

The table below shows typical EPR parameters for a TEMPO-based nitroxide radical in different solvent environments, illustrating the sensitivity of the technique to the local environment.

Parameter Toluene (Non-polar) Methanol (B129727) (Polar, Protic)
g-factor ~2.006~2.0058
A_N (Gauss) ~14.8~15.5
Spectral Shape Sharp, well-resolved tripletBroader, slightly less resolved triplet

This is an interactive data table with representative data for nitroxide spin labels. researchgate.netnih.gov

By studying a spin-labeled derivative of this compound, one could investigate its interactions with other molecules, its partitioning into different phases, or its mobility within a larger system, demonstrating the utility of EPR as an indirect method for characterizing the properties and interactions of this compound. rsc.org

Computational and Theoretical Investigations of 2 Cyano 2 Propylpentanoic Acid

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. DFT calculations provide a balance between accuracy and computational cost, making them a standard tool for investigating molecular systems. For 2-cyano-2-propylpentanoic acid, DFT would be used to explore its geometry, electronic landscape, and reactivity.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, which has flexible propyl and pentanoic acid chains, multiple conformations (different spatial arrangements due to rotation around single bonds) are possible.

Computational methods would systematically explore these conformations to identify the global minimum energy structure. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. The carboxyl group, for instance, is known to have a preference for a syn conformation, though an anti state may also be present in solution. nih.gov The nitrile group introduces a linear R-C-N geometry due to the sp hybridization of the carbon and nitrogen atoms. libretexts.orglibretexts.org

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Theoretical Values)
ParameterBondPredicted Value
Bond Length (Å)C=O (carbonyl)~1.21 Å
Bond Length (Å)C-O (hydroxyl)~1.35 Å
Bond Length (Å)O-H~0.97 Å
Bond Length (Å)C-C (quaternary)~1.54 Å
Bond Length (Å)C≡N (nitrile)~1.15 Å
Bond Angle (°)O=C-O~125°
Bond Angle (°)C-C-C (backbone)~109.5°
Bond Angle (°)C-C≡N~180°

Electronic Structure and Bonding Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov The presence of the electronegative nitrile and carboxylic acid groups is expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. fiveable.me The LUMO is likely to be distributed over the electron-deficient cyano and carbonyl carbons. mdpi.comresearchgate.net DFT studies on the related compound, valproic acid, have shown how its electronic properties can be altered upon interaction with other molecules, a principle that would also apply here. scispace.comnih.gov

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule determines its polarity and how it interacts with other molecules. An electrostatic potential (ESP) map visually represents the charge distribution. In an ESP map of this compound, regions of negative potential (typically colored red) would be expected around the highly electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group. Regions of positive potential (blue) would be located around the acidic hydrogen of the carboxyl group. This mapping helps identify sites prone to electrophilic or nucleophilic attack.

Table 2: Predicted Partial Atomic Charges (Mulliken) for Key Atoms in this compound (Theoretical Values)
AtomPredicted Partial Charge (a.u.)
Carbonyl Oxygen (O=C)-0.60
Hydroxyl Oxygen (O-H)-0.75
Nitrile Nitrogen (N≡C)-0.55
Carbonyl Carbon (C=O)+0.80
Nitrile Carbon (C≡N)+0.15
Hydroxyl Hydrogen (H-O)+0.45

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the step-by-step mechanism of a chemical reaction, providing insights that are difficult to obtain experimentally. For this compound, a relevant reaction to model would be the hydrolysis of the nitrile group to form a carboxylic acid or an amide. libretexts.orgchemistrysteps.comlumenlearning.com

This modeling involves identifying the transition state—the highest energy point along the reaction coordinate—which acts as the barrier to the reaction. By calculating the energy of the reactants, transition state, and products, the activation energy can be determined. This value is crucial for understanding the reaction kinetics. Such studies would clarify whether the hydrolysis proceeds more readily under acidic or basic conditions. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical studies provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. aip.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to study its conformational flexibility and interactions with the solvent. aip.org The simulation would reveal how the propyl and pentanoic acid chains fold and move, providing a statistical understanding of the most populated conformations in solution. This is particularly important for understanding how the molecule might interact with biological targets like enzymes. nih.govacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of various types of spectra, which can then be used to validate the computational model against experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic peaks would be predicted for the O-H stretch (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1710-1760 cm⁻¹), and the C≡N stretch (a sharp, intense band near 2250 cm⁻¹). libretexts.orglibretexts.orgnih.govopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can also be calculated. The acidic proton of the carboxyl group is expected to have a chemical shift far downfield (around 10-12 ppm). libretexts.orgopenstax.org The quaternary carbon attached to the cyano and carboxyl groups, as well as the nitrile and carbonyl carbons themselves, would have distinct and predictable ¹³C chemical shifts. libretexts.org

These predicted spectra serve as a theoretical benchmark. If experimental spectra are obtained, a close match with the predicted values would provide strong confidence in the accuracy of the computational model and the derived structural and electronic properties.

Table 3: Predicted Key Spectroscopic Features for this compound (Theoretical Values)
Spectroscopy TypeFunctional GroupPredicted Absorption/Chemical Shift
IRO-H stretch~2500-3300 cm⁻¹ (broad)
IRC=O stretch~1710 cm⁻¹
IRC≡N stretch~2250 cm⁻¹
¹H NMR-COOH~12 δ (ppm)
¹³C NMR-COOH~175-185 δ (ppm)
¹³C NMR-C≡N~115-120 δ (ppm)

Applications of 2 Cyano 2 Propylpentanoic Acid in Chemical Synthesis

Role as a Versatile Organic Building Block

2-Cyano-2-propylpentanoic acid is a multifunctional organic compound that holds potential as a versatile building block in chemical synthesis. Its structure, featuring a carboxylic acid group, a nitrile group, and alkyl chains, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. Organic building blocks are fundamental molecular entities that serve as the foundation for constructing a wide array of organic compounds, including pharmaceuticals, polymers, and materials for various industries. The dual functionality of this compound, with both a nucleophilic and an electrophilic center, makes it a valuable precursor in the construction of diverse molecular architectures.

The presence of the cyano and carboxylic acid groups on the same carbon atom provides a unique reactive site. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, while the carboxylic acid group can be converted into esters, amides, or acid chlorides. This array of possible reactions allows for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. While specific and extensive research on the application of this compound as a versatile building block is not widely documented in publicly available literature, the known reactivity of related cyano-containing carboxylic acids suggests its potential in the synthesis of heterocyclic compounds and other complex organic structures.

Intermediate in the Synthesis of Complex Organic Molecules

A significant application of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. One notable example is its use in the preparation of Valpromide, an anticonvulsant and mood-stabilizing drug. A Chinese patent describes a preparation method where this compound (referred to as 2-cyano-2-valproic acid) is synthesized and then utilized to produce Valpromide google.com. The synthesis involves the dipropylation of ethyl cyanoacetate (B8463686), followed by hydrolysis to yield this compound google.com. This intermediate is then further processed to obtain Valpromide.

The synthesis of sodium valproate, another important antiepileptic drug, can also proceed through a pathway involving 2-cyano-2-valproate derivatives. In this process, the 2-cyano-2-valproate is subjected to hydrolysis and deacidification at elevated temperatures to form a reactive intermediate, which is then converted to sodium valproate e3s-conferences.org. This underscores the importance of this compound and its derivatives as crucial intermediates in the pharmaceutical industry.

Table 1: Synthesis of this compound
ReactantsCatalysts/ReagentsProductReference
Ethyl cyanoacetate and 1-chloropropanePotassium carbonate, Catalyst A (R4NX), Catalyst B (KX)2-cyano-2-ethyl valproate google.com
2-cyano-2-ethyl valproatePotassium hydroxide (B78521)This compound google.com

Catalytic Applications in Organic Transformations

Currently, there is a lack of specific research detailing the direct catalytic applications of this compound in organic transformations. While the molecule possesses functional groups that could potentially interact with metal centers or act as organocatalysts, this area remains largely unexplored in the available scientific literature.

However, the broader class of cyano-containing compounds has been investigated for various catalytic activities. For instance, certain cyanoarenes and dicyanopyrazines have been identified as efficient photoredox catalysts. Additionally, the principles of synergistic catalysis, which may involve the cooperative action of different functional groups within a molecule, are an active area of research mdpi.com. The carboxylic acid moiety in this compound could potentially participate in acid-base catalysis, while the nitrile group might coordinate with metal catalysts, suggesting a theoretical basis for future investigations into its catalytic potential. Research into the catalytic properties of related molecules, such as the use of two catalytic species acting in concert, could provide a framework for exploring the catalytic capabilities of this compound mdpi.com.

Potential in Polymer Chemistry and Material Science

The structural features of this compound suggest its potential utility in the fields of polymer chemistry and material science. Specifically, derivatives of this compound could function as agents in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization is a versatile method for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.

Compounds containing a 2-cyano-2-propyl group are known to be effective as the "R" group in RAFT chain transfer agents (CTAs). For example, 2-cyano-2-propyl dithiobenzoate is a commonly used CTA. The 2-cyano-2-propyl radical is a good homolytic leaving group, which is a key characteristic for an effective RAFT agent. The carboxylic acid functionality of this compound could be leveraged to attach this potential RAFT agent to surfaces or to create functional polymers.

While direct studies on the use of this compound in polymerization are not prominent, the extensive research on similar structures provides a strong indication of its potential. The synthesis of functional polymers is a rapidly growing field, and building blocks that can introduce both a controlling group for polymerization and a functional handle (like a carboxylic acid) are of significant interest for the development of new materials with tailored properties.

Table 2: Potential Role in RAFT Polymerization
ComponentPotential Role of this compound DerivativeSignificance
Monomer-The building block of the polymer chain.
Initiator-Generates free radicals to start polymerization.
RAFT Agent (CTA)As a precursor to a functional RAFT agent.Controls the polymerization process, leading to polymers with defined characteristics. The carboxylic acid group would provide a site for further functionalization.

Future Research Directions and Emerging Perspectives

Development of Stereoselective and Enantioselective Syntheses

The synthesis of chiral molecules with specific stereochemistry is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For 2-Cyano-2-propylpentanoic acid, which possesses a quaternary stereocenter, the development of stereoselective and enantioselective synthetic routes is a critical area for future investigation.

Current synthetic methods for α-quaternary carboxylic acids often result in racemic mixtures. Future research will likely focus on asymmetric catalysis to produce single enantiomers of this compound. Inspired by progress in related fields, strategies such as iridium-catalyzed allylic alkylation could be adapted. This method has been successfully used for the enantioselective synthesis of other α-quaternary carboxylic acid derivatives, offering a promising avenue for exploration. Another potential approach involves the enantioselective decarboxylative cyanation of a suitable dicarboxylic acid precursor. nih.gov The use of chiral ligands in copper-catalyzed systems, for instance, has shown success in creating chiral centers with high enantioselectivity. nih.gov

The development of these methods would not only provide access to enantiomerically pure this compound but also enable detailed studies into the stereospecific properties and applications of its individual enantiomers.

Exploration of Novel Reaction Pathways and Catalytic Systems

Innovations in reaction pathways and catalysis are crucial for developing more efficient and environmentally benign synthetic processes. For this compound, future research is expected to move beyond traditional methods towards more sophisticated catalytic systems.

One promising area is the use of photoredox catalysis for decarboxylative cyanation. nih.gov This method allows for the conversion of aliphatic carboxylic acids to nitriles under mild, room-temperature conditions using visible light. nih.gov Adapting this technology for the synthesis of this compound could offer a more sustainable alternative to classical methods that often require harsh reagents and high temperatures.

Furthermore, the exploration of novel catalytic systems, such as those based on earth-abundant metals like iron, is gaining traction. Iron-catalyzed deoxynitrogenation of carboxylic acids presents a cost-effective and environmentally friendly route to nitriles. organic-chemistry.org Investigating the applicability of such catalysts for the specific synthesis of this compound could lead to more economical and scalable production methods. The development of cooperative catalytic systems, where two or more catalysts work in synergy, could also unlock new reaction pathways with enhanced selectivity and efficiency. chemrevlett.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering benefits such as improved safety, consistency, and scalability. nih.gov The integration of the synthesis of this compound into flow chemistry platforms is a logical next step for its efficient production.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be performed under conditions that are often inaccessible in traditional batch reactors. youtube.com This can lead to higher yields, reduced reaction times, and improved safety, especially for potentially exothermic reactions. nih.gov A multi-step synthesis of this compound could be designed in a continuous flow setup, where intermediates are generated and consumed in situ, minimizing the need for isolation and purification steps. umontreal.ca

Automated synthesis platforms can further enhance the efficiency of producing and screening derivatives of this compound. eubopen.org These platforms can perform a large number of reactions in parallel, enabling the rapid exploration of different reaction conditions and the synthesis of a library of analogs for various applications. eubopen.org The combination of flow chemistry and automation could significantly accelerate the research and development cycle for this compound and its derivatives. nih.gov

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering the ability to predict reaction outcomes and design novel molecules with desired properties. For this compound, advanced computational studies can provide valuable insights to guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the stereoselectivity of catalytic reactions. nih.gov This can aid in the rational design of chiral catalysts for the enantioselective synthesis of this compound. By understanding the transition states and energy barriers of different reaction pathways, researchers can select or design catalysts that favor the formation of the desired enantiomer.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Cyano-2-propylpentanoic acid, and how should data be interpreted?

Answer:

  • Methodology : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing cyano and propyl groups via 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts). Infrared (IR) spectroscopy can confirm the presence of the nitrile group (C≡N stretch at ~2200–2250 cm1^{-1}). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns.
  • Data Interpretation : Cross-reference spectral data with analogs like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (). For example, cyano groups in similar compounds exhibit distinct IR absorptions and 13C^{13}\text{C} NMR peaks at ~115–120 ppm.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : Follow protocols for acute toxicity (Category 4 for oral, dermal, and inhalation routes) as outlined in safety data sheets (SDS). Use PPE (gloves, goggles, fume hood) and avoid skin contact .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for compound-specific emergency measures .

Q. How can researchers synthesize this compound, and what are common impurities?

Answer:

  • Synthetic Routes : Adapt methods from structurally related compounds, such as trithiocarbonate-mediated radical polymerization precursors (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate in ).
  • Impurity Control : Monitor for unreacted nitrile intermediates or hydrolyzed byproducts using HPLC or GC-MS. Deuterated analogs (e.g., deuterated pentanoic acids in ) may require isotopic purity checks (>98 atom% D).

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in radical polymerization processes?

Answer:

  • Experimental Design : Use electron paramagnetic resonance (EPR) to detect radical intermediates during polymerization. Compare kinetics with analogs like 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid ().
  • Data Analysis : Quantify chain-transfer constants and polymer molecular weight distributions via size-exclusion chromatography (SEC). Contradictions in rate constants across studies may arise from solvent polarity or initiator efficiency .

Q. What methodologies resolve discrepancies in reported thermal stability data for this compound?

Answer:

  • Controlled Experiments : Perform differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition temperatures. Compare results with structurally similar compounds (e.g., 2-(thiophen-2-yl)propanoic acid in ).
  • Statistical Validation : Apply multivariate analysis to isolate variables (e.g., humidity, heating rate) causing data variability. Reference guidelines for thermal analysis from polymer additive handbooks ().

Q. How does isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic or metabolic studies of this compound?

Answer:

  • Isotope Synthesis : Use deuterated propyl groups (e.g., 2-(Propyl-3,3,3-d3_3)pentanoic-5,5,5-d3_3 acid in ) to track metabolic pathways via mass spectrometry.
  • Data Interpretation : Compare 2H^{2}\text{H} NMR or MS profiles with non-deuterated controls to identify metabolic cleavage sites. Ensure isotopic purity (>98 atom% D) to avoid signal interference .

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